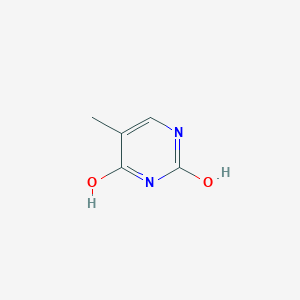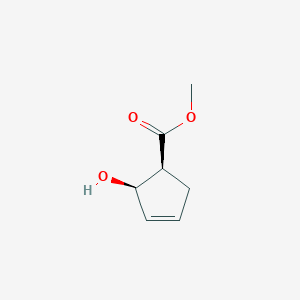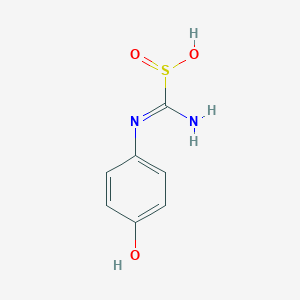
4-N,4-N-dimethylnaphthalene-1,4-diamine
Vue d'ensemble
Description
4-N,4-N-dimethylnaphthalene-1,4-diamine (DMNDA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a diamine derivative of naphthalene, which is a polycyclic aromatic hydrocarbon (PAH) that is widely used in the chemical industry. DMNDA is a colorless solid that is soluble in organic solvents such as ethanol and acetone.
Mécanisme D'action
The mechanism of action of 4-N,4-N-dimethylnaphthalene-1,4-diamine is not well understood, but it is believed to involve the formation of charge transfer complexes with electron acceptors such as fullerenes and metal ions. 4-N,4-N-dimethylnaphthalene-1,4-diamine has been shown to act as an electron donor in these complexes, which can lead to the formation of stable charge-separated states. The charge separation process can be utilized in various applications such as photovoltaics, photocatalysis, and sensing.
Biochemical and Physiological Effects:
4-N,4-N-dimethylnaphthalene-1,4-diamine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity towards mammalian cells, which makes it a promising candidate for biomedical applications such as drug delivery and imaging. 4-N,4-N-dimethylnaphthalene-1,4-diamine-based materials have also shown potential for antibacterial and antifungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
4-N,4-N-dimethylnaphthalene-1,4-diamine has several advantages for lab experiments such as its high purity, good solubility, and ease of synthesis. However, it also has some limitations such as its low stability under acidic conditions and its tendency to form aggregates in solution. These limitations can be overcome by modifying the synthesis method and optimizing the reaction conditions.
Orientations Futures
There are several future directions for the research on 4-N,4-N-dimethylnaphthalene-1,4-diamine. One of the potential applications is in the field of organic electronics, where 4-N,4-N-dimethylnaphthalene-1,4-diamine-based materials can be used as active components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Another direction is in the field of materials science, where 4-N,4-N-dimethylnaphthalene-1,4-diamine-based materials can be used as precursors for the synthesis of novel functional materials. Additionally, the biomedical applications of 4-N,4-N-dimethylnaphthalene-1,4-diamine-based materials such as drug delivery and imaging can be further explored. Finally, the mechanism of action of 4-N,4-N-dimethylnaphthalene-1,4-diamine can be further elucidated through experimental and theoretical studies.
Conclusion:
In conclusion, 4-N,4-N-dimethylnaphthalene-1,4-diamine is a promising chemical compound that has shown potential applications in various fields such as organic electronics, optoelectronics, and materials science. Its unique properties such as high thermal stability, good solubility, and high charge carrier mobility make it a promising candidate for the synthesis of functional materials. Further research on 4-N,4-N-dimethylnaphthalene-1,4-diamine can lead to the development of novel materials with improved properties and potential applications in various fields.
Méthodes De Synthèse
4-N,4-N-dimethylnaphthalene-1,4-diamine can be synthesized by the condensation of 4-nitronaphthalene-1,4-diamine with formaldehyde in the presence of a catalyst such as acetic acid. The reaction proceeds via the formation of an intermediate Schiff base, which is then reduced to 4-N,4-N-dimethylnaphthalene-1,4-diamine using a reducing agent such as sodium borohydride. The yield of 4-N,4-N-dimethylnaphthalene-1,4-diamine can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of reactants.
Applications De Recherche Scientifique
4-N,4-N-dimethylnaphthalene-1,4-diamine has been extensively studied for its potential applications in various fields such as organic electronics, optoelectronics, and materials science. It has been used as a building block for the synthesis of various functional materials such as polymers, dendrimers, and metal-organic frameworks. 4-N,4-N-dimethylnaphthalene-1,4-diamine-based materials have shown promising properties such as high thermal stability, good solubility, and high charge carrier mobility.
Propriétés
IUPAC Name |
4-N,4-N-dimethylnaphthalene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-14(2)12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHYXKMOBCRCRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286684 | |
| Record name | N1,N1-Dimethyl-1,4-naphthalenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N,4-N-dimethylnaphthalene-1,4-diamine | |
CAS RN |
880-94-4 | |
| Record name | N1,N1-Dimethyl-1,4-naphthalenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=880-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1,N1-Dimethyl-1,4-naphthalenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Indeno[1,2,3-cd]pyrene](/img/structure/B138397.png)

![tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate](/img/structure/B138399.png)


![Benzo[ghi]perylene-d12](/img/structure/B138407.png)
![(2R,4S,5R,7R,8S,9R,13R,14S,15R,16S,18S,19R)-5,14,15,16,19,20-hexahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one](/img/structure/B138409.png)

